Di-tert-butyl(methyl)phosphonium tetrafluoroborate

Description

The exact mass of the compound Di-tert-butyl(methyl)phosphonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-tert-butyl(methyl)phosphonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl(methyl)phosphonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl(methyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDLRXCAHKUWJS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-30-3, 479094-62-7 | |

| Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate

Introduction

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a quaternary phosphonium salt that has garnered significant attention in the field of organic synthesis, particularly as a ligand precursor in transition metal catalysis. Its chemical formula is C₉H₂₂BF₄P, and it is recognized for its role as a stable, crystalline solid that serves as an air-stable and easy-to-handle surrogate for the corresponding air-sensitive di-tert-butyl(methyl)phosphine ligand.[1][2] The steric bulk provided by the two tert-butyl groups, combined with the electronic properties of the methyl group, makes the derived phosphine an effective ligand for a wide range of cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, applications, and handling protocols for professionals in research and drug development.

Physicochemical Properties

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a white to off-white crystalline powder.[1][2][3] Its physical and chemical characteristics are critical for its storage, handling, and application in synthesis. A 1% solution of the compound is acidic, with a pH of 1.79.[1][3] It should be stored under an inert atmosphere at room temperature.[1][3]

| Property | Value | References |

| Molecular Formula | C₉H₂₂BF₄P | [1][4][5][6] |

| Molecular Weight | 248.05 g/mol | [1][4][6] |

| CAS Number | 479094-62-7, 870777-30-3 | [1][4][5][6] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | >230 °C (lit.) | [1][3][5][7] |

| pH | 1.79 (1% in solution) | [1][3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][3] |

Chemical Structure and Reactivity

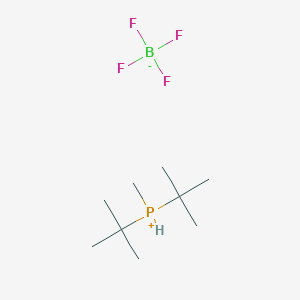

The structure of Di-tert-butyl(methyl)phosphonium tetrafluoroborate consists of a positively charged phosphonium cation and a tetrafluoroborate anion. The phosphorus atom is bonded to two bulky tert-butyl groups and one methyl group.

Caption: Structure of Di-tert-butyl(methyl)phosphonium cation with its tetrafluoroborate counter-anion.

Causality of Reactivity

The utility of this phosphonium salt stems from its function as a precursor to the active phosphine ligand. The salt itself is stable in air, which is a significant practical advantage over handling the pyrophoric and air-sensitive free phosphine.[8] In a reaction mixture, the presence of a base is required to deprotonate the phosphonium cation, releasing the free di-tert-butyl(methyl)phosphine.

P(t-Bu)₂(Me)H⁺ + Base ⇌ P(t-Bu)₂(Me) + [H-Base]⁺

The resulting free phosphine is a highly effective ligand for transition metals like palladium. Its efficacy is attributed to two key features:

-

Steric Hindrance: The two bulky tert-butyl groups create a large cone angle, which promotes the formation of coordinatively unsaturated metal centers. This is crucial for facilitating the oxidative addition of substrates (like aryl chlorides) and enhancing the rate of reductive elimination to release the final product.[8]

-

Electron-Donating Nature: As an alkylphosphine, it is strongly electron-donating. This increases the electron density on the metal center, which in turn facilitates the oxidative addition step of the catalytic cycle, a rate-limiting step for many cross-coupling reactions.[8]

Applications in Catalysis

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a versatile ligand precursor suitable for a wide array of palladium-catalyzed cross-coupling reactions.[7] Its application has proven effective in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science.

Key applications include:

-

Palladium-Catalyzed Cross-Coupling: It is widely used as a ligand in numerous named reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings.[1]

-

Borylation of Alkyl Electrophiles: It is employed in the palladium-catalyzed borylation of primary alkyl halides and tosylates using reagents like bis(pinacolato)diboron.[1][5][7]

-

Synthesis of Bioactive Molecules: The compound has been used in the preparation of precursors for nantenine analogs, which exhibit affinity for the 5-HT₂B receptor, highlighting its utility in drug discovery pipelines.[1][5][7]

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction using P(t-Bu)₂(Me) as the ligand (L).

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how Di-tert-butyl(methyl)phosphonium tetrafluoroborate can be employed in a Suzuki-Miyaura cross-coupling reaction. The specific conditions may require optimization based on the substrates used.

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and Di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.04 mmol, 4 mol%).

-

Solvent Addition: Add the chosen degassed solvent (e.g., toluene, 1,4-dioxane, or THF, 5 mL) to the Schlenk flask containing the substrates and base.

-

Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is classified as a corrosive substance that causes severe skin burns and eye damage.[4][9] Adherence to strict safety protocols is mandatory.

-

GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).[4]

-

Hazard Statements (H-Codes):

-

Precautionary Statements (P-Codes):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][9]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][9]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1][9]

-

P405: Store locked up.[9]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a lab coat is required.[9] Work should be performed in a well-ventilated fume hood.

References

-

Di-tert-butyl(methyl)phosphonium tetrafluoroborate | C9H22BF4P | CID 11413958. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Di-tert-butyl(methyl)phosphonium tetrafluoroborate, 97% - Scientific Laboratory Supplies. (n.d.). SLS. Retrieved January 7, 2026, from [Link]

-

Tri-tert-butylphosphine Tetrafluoroborate CAS:131274-22-1. (n.d.). PHT. Retrieved January 7, 2026, from [Link]

-

DI-TERT-BUTYLMETHYLPHOSPHONIUM TETRAFLUOROBORATE CAS#: 479094-62-7. (n.d.). Molbase. Retrieved January 7, 2026, from [Link]

-

Di-tert-butylmethylphosphonium Tetrafluoroborate: A Key Player in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-17). Inno Pharmchem. Retrieved January 7, 2026, from [Link]

Sources

- 1. DI-TERT-BUTYLMETHYLPHOSPHONIUM TETRAFLUOROBORATE | 479094-62-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. DI-TERT-BUTYLMETHYLPHOSPHONIUM TETRAFLUOROBORATE CAS#: 479094-62-7 [amp.chemicalbook.com]

- 4. Di-tert-butyl(methyl)phosphonium tetrafluoroborate | C9H22BF4P | CID 11413958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. scbt.com [scbt.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

physical properties of Di-tert-butyl(methyl)phosphonium tetrafluoroborate

An In-depth Technical Guide to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate: Properties, Synthesis, and Applications

Introduction: A Versatile and Stabilized Phosphonium Salt

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a quaternary phosphonium salt valued in synthetic chemistry for its role as a stable, air-tolerant precursor to the highly effective but air-sensitive di-tert-butyl(methyl)phosphine ligand. The bulky tert-butyl groups create a sterically demanding environment around the phosphorus atom, a feature that is pivotal in facilitating a wide range of challenging catalytic transformations. Unlike the free phosphine, which is prone to oxidation, this tetrafluoroborate salt can be handled with greater ease, liberating the active ligand in situ under basic reaction conditions. This guide provides a comprehensive overview of its physical properties, a validated synthesis protocol, its primary applications in modern drug discovery and catalysis, and essential safety information for laboratory professionals.

Physicochemical and Structural Properties

The compound is a white to off-white crystalline solid, a characteristic stemming from its ionic nature. Its high melting point of over 230 °C is indicative of significant thermal stability, a desirable trait for reactions requiring elevated temperatures.[1][2][3] As a salt, it is composed of a di-tert-butyl(methyl)phosphonium cation and a tetrafluoroborate anion. While specific solubility data is not extensively published, its structural analogue, tri-tert-butylphosphonium tetrafluoroborate, is soluble in polar organic solvents like methylene chloride and chloroform and insoluble in nonpolar solvents such as hexane and toluene.[1] A similar solubility profile is anticipated for Di-tert-butyl(methyl)phosphonium tetrafluoroborate.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₂BF₄P | [3][4][5] |

| Molecular Weight | 248.05 g/mol | [3][4][5] |

| CAS Numbers | 870777-30-3; 479094-62-7 | [3][4] |

| Appearance | White to off-white/light yellow crystalline solid/powder | [6] |

| Melting Point | >230 °C | [1][2][3] |

| pH | 1.79 (1% aqueous solution) | [3] |

| Density | Data not readily available | |

| Purity (Typical) | ≥97% | [5] |

Structural and Spectroscopic Identifiers

Characterization of Di-tert-butyl(methyl)phosphonium tetrafluoroborate is routinely achieved through standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is definitive; specification sheets confirm its identity with both ¹H-NMR and ³¹P-NMR, with the latter often used to establish purity.[6] Infrared (IR) spectroscopy is also used to confirm the presence of characteristic functional groups.[6]

-

InChI: InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1[3]

Synthesis and Characterization Workflow

The synthesis of phosphonium salts like Di-tert-butyl(methyl)phosphonium tetrafluoroborate is typically achieved by the alkylation of a phosphine followed by anion exchange, or by reacting organometallic reagents with a phosphorus halide source and quenching with a suitable acid. A robust and scalable method, adapted from the synthesis of the closely related tri-tert-butylphosphonium tetrafluoroborate, involves the reaction of a Grignard reagent with a phosphorus trihalide, followed by protonation with tetrafluoroboric acid (HBF₄).[7][8] This approach avoids the handling of the air-sensitive free phosphine.

Step-by-Step Synthesis Protocol (Proposed)

-

Grignard Formation (Implicit): Begin with commercially available tert-butylmagnesium chloride and methylmagnesium chloride.

-

Phosphine Synthesis: In a dry, inert-atmosphere flask, charge phosphorus trichloride (PCl₃) in an appropriate anhydrous solvent (e.g., THF or hexane).

-

Grignard Addition: Cool the PCl₃ solution in an ice bath. Add two equivalents of tert-butylmagnesium chloride dropwise, followed by one equivalent of methylmagnesium chloride. The temperature should be carefully controlled throughout the addition.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight to ensure the complete formation of the crude di-tert-butyl(methyl)phosphine.

-

Acid Quench & Salt Formation: Cool the reaction mixture again in an ice bath. Carefully and slowly add an aqueous solution of tetrafluoroboric acid (HBF₄). This step is exothermic and will protonate the phosphine to form the phosphonium salt and quench any remaining Grignard reagent.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Wash with a nonpolar solvent like hexane to remove uncharged organic impurities. The desired phosphonium salt, being highly soluble in the aqueous layer, will remain. Subsequently, extract the aqueous layer multiple times with dichloromethane to recover the product.

-

Isolation: Combine the dichloromethane extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude Di-tert-butyl(methyl)phosphonium tetrafluoroborate as a solid.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol, to yield the final product as a crystalline solid.[7]

Diagram of Synthetic Workflow

Caption: Generalized Pd-catalyzed cross-coupling cycle where L is the phosphine ligand.

Specialized Applications

Beyond general catalysis, Di-tert-butyl(methyl)phosphonium tetrafluoroborate has been specifically utilized in:

-

Pharmaceutical Synthesis: It is used in preparing precursors for nantenine analogs, which are investigated for their affinity to the 5-HT₂B receptor, a target relevant in various therapeutic areas. [2][3]2. Borylation Reactions: It serves as a ligand in the palladium-catalyzed borylation of primary alkyl electrophiles, a key method for introducing boron moieties into organic molecules for further functionalization. [2][3]

Safety, Handling, and Storage

As a corrosive substance, proper personal protective equipment (PPE) is mandatory when handling Di-tert-butyl(methyl)phosphonium tetrafluoroborate.

-

Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314). It is also harmful if swallowed (H302). * GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Precautionary Measures:

-

Do not breathe dust or mists (P260).

-

Wear protective gloves, protective clothing, and eye/face protection (P280).

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor (P305+P351+P338+P310).

-

If on skin, take off immediately all contaminated clothing and rinse skin with water (P303+P361+P353).

-

-

Storage: The compound is air-sensitive and should be stored under an inert gas atmosphere. It is typically stored at room temperature in a cool, dark place.

Conclusion

Di-tert-butyl(methyl)phosphonium tetrafluoroborate stands as a critical enabling reagent for researchers in organic synthesis, catalysis, and drug development. Its formulation as a stable, crystalline salt overcomes the significant handling challenges associated with its potent but pyrophoric free phosphine counterpart. This combination of high reactivity (once activated) and benchtop stability ensures its continued and widespread use in the construction of complex molecules that drive scientific innovation.

References

-

PubChem. (n.d.). Di-tert-butyl(methyl)phosphonium tetrafluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Di-tert-butyl(methyl)phosphonium tetrafluoroborate, 97%. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Tri-tert-butylphosphonium tetrafluoroborate. Retrieved from [Link]

-

PubChem. (n.d.). Tri-tert-butylphosphine tetrafluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. runvmat.com [runvmat.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Di-tert-butyl(methyl)phosphonium tetrafluoroborate CAS No. 870777-30-3 Sigma-Aldrich [sigmaaldrich.com]

- 4. Di-tert-butyl(methyl)phosphonium tetrafluoroborate | C9H22BF4P | CID 11413958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 386960010 [thermofisher.com]

- 7. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 8. Tri-tert-butylphosphine tetrafluoroborate: Applications in Synthesis of Multisubstituted Indoles and its Synthesis Method_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Di-tert-butyl(methyl)phosphonium Tetrafluoroborate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of di-tert-butyl(methyl)phosphonium tetrafluoroborate, a versatile phosphonium salt with significant applications in modern organic synthesis, particularly as a ligand in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into a robust synthetic protocol, explore the mechanistic underpinnings of the reaction, and detail the analytical techniques essential for the unambiguous characterization of the final product. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Bulky Electron-Rich Phosphonium Salts

Di-tert-butyl(methyl)phosphonium tetrafluoroborate belongs to a class of bulky, electron-rich phosphonium salts that are precursors to highly effective phosphine ligands. The steric hindrance provided by the two tert-butyl groups, combined with the electron-donating nature of the alkyl substituents, imparts unique reactivity to transition metal complexes, particularly those of palladium. These properties are instrumental in facilitating challenging cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] The tetrafluoroborate anion is a non-coordinating anion, which is crucial for maintaining the catalytic activity of the metallic center. The salt form also offers practical advantages over the free phosphine, which can be air-sensitive and difficult to handle.

Synthesis of Di-tert-butyl(methyl)phosphonium Tetrafluoroborate

The most direct and efficient method for the synthesis of di-tert-butyl(methyl)phosphonium tetrafluoroborate is the protonation of di-tert-butyl(methyl)phosphine with tetrafluoroboric acid. This acid-base reaction is typically clean and high-yielding.

Synthetic Pathway

The synthesis proceeds via a straightforward protonation of the lone pair of electrons on the phosphorus atom of di-tert-butyl(methyl)phosphine by the strong Brønsted acid, tetrafluoroboric acid.

Caption: Synthetic route to di-tert-butyl(methyl)phosphonium tetrafluoroborate.

Detailed Experimental Protocol

Materials:

-

Di-tert-butyl(methyl)phosphine

-

Tetrafluoroboric acid (48 wt. % in H₂O)

-

Diethyl ether (anhydrous)

-

Dichloromethane (anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve di-tert-butyl(methyl)phosphine (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tetrafluoroboric acid (1.05 eq.) dropwise to the stirred solution. The addition should be done carefully to control the exotherm.

-

Upon addition, a white precipitate of di-tert-butyl(methyl)phosphonium tetrafluoroborate will form.

-

Continue stirring the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield di-tert-butyl(methyl)phosphonium tetrafluoroborate as a white, crystalline solid.

Experimental Rationale:

-

Inert Atmosphere: Di-tert-butyl(methyl)phosphine is susceptible to oxidation, so an inert atmosphere is crucial to prevent the formation of the corresponding phosphine oxide.

-

Anhydrous Solvents: The use of anhydrous diethyl ether is recommended to prevent unwanted side reactions and to ensure the clean precipitation of the product.

-

Slow Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent potential side reactions.

-

Washing with Cold Diethyl Ether: This step is essential to remove any residual starting materials and impurities, yielding a product of high purity.

In-Depth Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized di-tert-butyl(methyl)phosphonium tetrafluoroborate. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.

¹H NMR:

-

tert-Butyl Protons: A doublet is expected for the 18 protons of the two tert-butyl groups due to coupling with the phosphorus atom. The chemical shift will be in the upfield region, typically around 1.2-1.5 ppm. The coupling constant (³JP-H) is expected to be in the range of 15-20 Hz.

-

Methyl Protons: A doublet for the 3 protons of the methyl group, also due to coupling with the phosphorus atom. The chemical shift will be slightly downfield compared to the tert-butyl protons, around 1.8-2.2 ppm, with a coupling constant (²JP-H) of approximately 10-15 Hz.

-

P-H Proton: A doublet for the proton directly attached to the phosphorus atom. This signal will be significantly downfield, typically in the range of 7.0-8.0 ppm, and will show a large coupling constant (¹JP-H) of 400-500 Hz.

³¹P NMR:

-

A doublet of septets is expected for the phosphorus atom. The large splitting is due to the one-bond coupling with the directly attached proton (¹JP-H), and the septet arises from coupling to the six equivalent methyl protons of the two tert-butyl groups. The chemical shift is expected to be in the range of +30 to +40 ppm.

¹³C NMR:

-

tert-Butyl Carbons (C(CH₃)₃): A doublet is expected for the quaternary carbons of the tert-butyl groups due to coupling with the phosphorus atom.

-

tert-Butyl Methyl Carbons (C(CH₃)₃): A doublet is expected for the methyl carbons of the tert-butyl groups.

-

Methyl Carbon (P-CH₃): A doublet is expected for the carbon of the methyl group attached to the phosphorus atom.

¹⁹F and ¹¹B NMR:

-

¹⁹F NMR: A sharp singlet is expected for the four equivalent fluorine atoms of the tetrafluoroborate anion, typically around -150 ppm.

-

¹¹B NMR: A singlet is expected for the boron atom of the tetrafluoroborate anion, typically around -1 to -2 ppm.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| ¹H (tert-Butyl) | 1.2 - 1.5 | Doublet | ³JP-H = 15-20 |

| ¹H (Methyl) | 1.8 - 2.2 | Doublet | ²JP-H = 10-15 |

| ¹H (P-H) | 7.0 - 8.0 | Doublet | ¹JP-H = 400-500 |

| ³¹P | +30 - +40 | Doublet of Septets | ¹JP-H ≈ 450, ³JP-H ≈ 15 |

| ¹⁹F | ~ -150 | Singlet | N/A |

| ¹¹B | -1 to -2 | Singlet | N/A |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for characterizing ionic compounds.

-

Positive Ion Mode: The spectrum will show a prominent peak for the di-tert-butyl(methyl)phosphonium cation [C₉H₂₂P]⁺ with a m/z value corresponding to its molecular weight (approximately 161.15 g/mol ).

-

Negative Ion Mode: The spectrum will show a peak for the tetrafluoroborate anion [BF₄]⁻ with a m/z value of approximately 86.8 g/mol .

X-ray Crystallography

For an unambiguous confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the overall molecular geometry, confirming the tetrahedral arrangement around the phosphorus atom and the ionic interaction with the tetrafluoroborate anion.

Caption: Workflow for the characterization of the synthesized product.

Safety and Handling

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The starting material, di-tert-butyl(methyl)phosphine, is pyrophoric and must be handled under a strict inert atmosphere. Tetrafluoroboric acid is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and well-rationalized protocol for the synthesis of di-tert-butyl(methyl)phosphonium tetrafluoroborate. The detailed characterization workflow, incorporating a suite of modern analytical techniques, provides a robust framework for verifying the identity and purity of the final product. The insights into the causality of the experimental design aim to empower researchers to confidently synthesize and utilize this important phosphonium salt in their synthetic endeavors.

References

-

Di-tert-butyl(methyl)phosphonium tetrafluoroborate | C9H22BF4P | CID 11413958. PubChem. [Link]

-

P-Chirogenic phosphonium salts: preparation and use in Rh-catalyzed asymmetric hydrogenation of enamides. ElectronicsAndBooks. [Link]

-

Phosphonium salts and P-ylides. Royal Society of Chemistry. [Link]

-

Di-tert-butyl(methyl)phosphonium tetrafluoroborate, 97%. Scientific Laboratory Supplies. [Link]

Sources

Di-tert-butyl(methyl)phosphonium Tetrafluoroborate: A Technical Guide for Advanced Catalysis

This guide provides an in-depth technical overview of Di-tert-butyl(methyl)phosphonium tetrafluoroborate (CAS 479094-62-7), a crystalline solid that has become an indispensable tool for researchers, chemists, and drug development professionals. Its primary utility lies in its role as a stable, air-tolerant precursor to the highly effective, yet air-sensitive, di-tert-butyl(methyl)phosphine ligand. This phosphine is a cornerstone of modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and scope. We will explore its chemical properties, a plausible synthetic pathway, and its critical applications, with a focus on the mechanistic rationale and practical execution of key catalytic transformations.

Core Compound Characteristics

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a white to off-white crystalline powder.[1][2][3] Its solid nature and stability in air offer significant handling advantages over the corresponding free phosphine, which is a pyrophoric liquid.[4] The phosphonium salt format effectively "protects" the electron-rich and sterically hindered phosphine, allowing for its convenient storage and use in generating the active catalytic species in situ.[5]

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 479094-62-7 | [1][6] |

| Molecular Formula | C₉H₂₂BF₄P | [6][7] |

| Molecular Weight | 248.05 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | >230 °C (decomposes) | [1][8] |

| Purity | Typically ≥97-99% | [9][10][11] |

| pH | 1.79 (1% solution) | [8][12] |

| Storage | Inert atmosphere, Room Temperature | [1][12] |

Synthesis and Handling

While detailed synthetic procedures for Di-tert-butyl(methyl)phosphonium tetrafluoroborate are not extensively published in peer-reviewed journals, its synthesis can be inferred from established methods for analogous bulky alkylphosphonium salts.[9][13][14] The general strategy involves the reaction of a suitable organometallic reagent with a phosphorus halide, followed by protonation and anion exchange.

Conceptual Synthetic Workflow

A plausible and industrially relevant approach would involve the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with methylphosphonous dichloride (CH₃PCl₂). The resulting di-tert-butyl(methyl)phosphine is a highly air-sensitive intermediate. To circumvent its isolation, the reaction mixture is carefully quenched with tetrafluoroboric acid (HBF₄).[9] This protonates the phosphine to form the stable phosphonium cation and introduces the tetrafluoroborate counter-anion simultaneously.

Caption: Conceptual synthesis of the target phosphonium salt.

Safe Handling and In-Situ Activation

As a corrosive solid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield, is mandatory.[6][15] It causes severe skin burns and eye damage.[16] While the salt is air-stable, the active phosphine ligand is generated in situ through deprotonation by a base present in the cross-coupling reaction mixture.[9] Therefore, all reactions utilizing this reagent must be conducted under an inert atmosphere (e.g., nitrogen or argon) to protect the liberated, highly reactive phosphine from oxidation.

Role in Palladium-Catalyzed Cross-Coupling

The primary application of Di-tert-butyl(methyl)phosphonium tetrafluoroborate is as a ligand precursor in a multitude of palladium-catalyzed cross-coupling reactions.[5][17][18] These reactions are fundamental in modern synthetic chemistry for constructing C-C, C-N, and C-O bonds. The ligand generated from this salt, di-tert-butyl(methyl)phosphine, belongs to a class of bulky and electron-rich alkylphosphines that are known to dramatically accelerate key steps in the catalytic cycle, enabling reactions with previously unreactive substrates like aryl chlorides.[1][5]

Mechanistic Rationale: The Power of Bulky, Electron-Rich Ligands

The efficacy of ligands like di-tert-butyl(methyl)phosphine stems from their unique steric and electronic properties, which influence the three main stages of the catalytic cycle:

-

Oxidative Addition: The high electron density on the phosphorus atom, donated by the alkyl groups, makes the palladium(0) center more electron-rich. This enhances its ability to undergo oxidative addition with the aryl halide (Ar-X), a step that is often rate-limiting, especially for less reactive aryl chlorides.[19]

-

Transmetalation/Amine Coordination: The steric bulk of the two tert-butyl groups promotes the formation of a coordinatively unsaturated, monoligated palladium species (L-Pd-Ar), which is highly reactive in the subsequent step of the cycle.

-

Reductive Elimination: This same steric bulk creates strain in the palladium(II) intermediate, accelerating the final reductive elimination step to release the desired product and regenerate the active palladium(0) catalyst.[1][16]

Caption: Generalized catalytic cycle for cross-coupling reactions.

This phosphonium salt is suitable for a wide array of transformations, including:

Experimental Protocol: Buchwald-Hartwig Amination

To illustrate the practical application, the following is a representative protocol for a Buchwald-Hartwig amination, a powerful method for C-N bond formation. This procedure is adapted from a well-established synthesis using the closely related tri-tert-butylphosphonium tetrafluoroborate and demonstrates the general conditions under which these air-stable ligand precursors are employed.[20]

Reaction Scheme

Aryl Halide + Amine --(Pd catalyst, Ligand Precursor, Base)--> Aryl Amine

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (e.g., 4-chloroanisole, 1.05 eq.), the amine (e.g., diphenylamine, 1.0 eq.), and degassed toluene.

-

The choice of solvent is critical; toluene is commonly used, but others like dioxane or THF may be employed.

-

-

Catalyst and Reagent Addition:

-

Under a positive pressure of nitrogen or argon, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), Di-tert-butyl(methyl)phosphonium tetrafluoroborate (as the ligand precursor, 2 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.2 eq.).

-

Causality: The base is essential not only to deprotonate the amine (or the palladium-amine adduct) but also to deprotonate the phosphonium salt to generate the active, free phosphine ligand in situ.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (or a specified temperature, typically 80-110 °C) under the inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from a few hours to overnight.[20][21]

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble palladium species and salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography to afford the pure aryl amine product.[20]

-

Caption: Experimental workflow for Buchwald-Hartwig amination.

Concluding Remarks

Di-tert-butyl(methyl)phosphonium tetrafluoroborate serves as a robust and convenient gateway to the powerful catalytic activity of di-tert-butyl(methyl)phosphine. Its air-stability and solid form simplify the handling of one of the most effective ligand classes for modern palladium catalysis. The ability to generate the active, bulky, and electron-rich ligand in situ has broadened the horizons for constructing complex molecular architectures, making this reagent a vital component in the synthetic chemist's toolkit for pharmaceuticals, materials science, and beyond. The principles of steric and electronic tuning embodied by this ligand precursor continue to drive the development of even more advanced and efficient catalytic systems.

References

-

PubChem. Di-tert-butyl(methyl)phosphonium tetrafluoroborate | C9H22BF4P | CID 11413958. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Fu, G. C. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health. [Link]

-

Scientific Laboratory Supplies. Di-tert-butyl(methyl)phosphonium tetrafluoroborate, 97%. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Google Patents.

-

MDPI. Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Di-tert-butylmethylphosphonium Tetrafluoroborate: A Key Player in Modern Organic Synthesis. [Link]

- Google Patents. CN109553639A - A method of synthesis tri-tert-butylphosphine.

-

SpectraBase. Di-tert-butylphosphine - Optional[31P NMR] - Chemical Shifts. [Link]

-

SpectraBase. Tri-tert-butylphosphine - Optional[31P NMR] - Chemical Shifts. [Link]

-

MDPI. Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Green Chemistry (RSC Publishing). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. jmcct.com [jmcct.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Di-t-butylmethylphosphonium tetrafluoroborate 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate - Google Patents [patents.google.com]

- 14. Tri-tert-butylphosphine tetrafluoroborate: Applications in Synthesis of Multisubstituted Indoles and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI EUROPE N.V. [tcichemicals.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

molecular weight of Di-tert-butyl(methyl)phosphonium tetrafluoroborate

An In-Depth Technical Guide to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate: Properties, Applications, and Protocols

Introduction

In the landscape of modern synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount, particularly within the realm of drug discovery and development. The efficiency, selectivity, and functional group tolerance of the methods used can directly impact the viability of a synthetic route. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for this purpose. The success of these transformations is critically dependent on the nature of the ligand coordinated to the metal center. Di-tert-butyl(methyl)phosphonium tetrafluoroborate has been established as a highly effective and versatile phosphine ligand precursor. Its steric bulk and electronic properties confer high catalytic activity, making it an invaluable tool for researchers synthesizing complex molecular architectures.

This guide provides a comprehensive overview of Di-tert-butyl(methyl)phosphonium tetrafluoroborate, moving beyond a simple recitation of facts to offer insights into its synthesis, mechanism of action, and practical application. It is designed for scientists and professionals who seek to leverage this powerful reagent to overcome synthetic challenges.

Part 1: Core Chemical and Physical Properties

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is an air-stable, solid compound, which is a significant practical advantage over the corresponding free phosphine, di-tert-butyl(methyl)phosphine, which is air-sensitive. The tetrafluoroborate ([BF₄]⁻) anion is a non-coordinating counter-ion, meaning it does not readily interfere with the catalytic cycle. The defining feature of the cation is the presence of two bulky tert-butyl groups attached to the phosphorus atom. This steric hindrance is crucial for promoting the reductive elimination step in many Pd-catalyzed coupling reactions, leading to higher turnover numbers and efficiency.

| Property | Value | Source(s) |

| Molecular Weight | 248.05 g/mol | [1][2][3] |

| Chemical Formula | C₉H₂₂BF₄P | [1][2] |

| Primary CAS Number | 870777-30-3 | [1][2][3] |

| Alternate CAS Number | 479094-62-7 | [4] |

| Appearance | White to off-white solid, powder, or crystal | [4] |

| Melting Point | >230 °C (decomposes) | [3] |

| Synonyms | (t-Bu)₂PMeHBF₄, Bis(1,1-dimethylethyl)methylphosphine tetrafluoroborate | [3] |

Part 2: Synthesis and Safe Handling

Proposed Synthesis Protocol

Causality in Experimental Design: The following protocol utilizes a Grignard reagent, a powerful nucleophile, to form the phosphorus-carbon bonds. The reaction with phosphorus trichloride (PCl₃) is performed stepwise to control the substitution. The final step involves protonation and salt formation with tetrafluoroboric acid (HBF₄), which serves both to protonate the phosphine and to provide the desired non-coordinating tetrafluoroborate counter-ion, yielding the stable, solid product.[6]

Step-by-Step Protocol:

-

Reaction Setup: A multi-neck round-bottom flask is oven-dried, assembled hot, and allowed to cool under a stream of inert gas (Nitrogen or Argon). Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Initial Reaction: Charge the flask with a solution of methylphosphonous dichloride (CH₃PCl₂) in an anhydrous ether solvent like THF. Cool the solution to 0 °C using an ice bath.

-

Grignard Addition: Add a solution of tert-butylmagnesium chloride (t-BuMgCl) in THF dropwise from the addition funnel. The stoichiometry should be approximately 2.1 equivalents of the Grignard reagent to one equivalent of CH₃PCl₂. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours to ensure complete formation of the di-tert-butyl(methyl)phosphine.

-

Quenching and Salt Formation: Cool the reaction mixture again to 0 °C. Carefully and slowly add a 50% aqueous solution of tetrafluoroboric acid (HBF₄). This step is highly exothermic and will protonate the phosphine to form the phosphonium salt and quench any remaining Grignard reagent.

-

Workup and Isolation: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to afford the final product as a white crystalline solid.

Caption: Proposed workflow for the synthesis of Di-tert-butyl(methyl)phosphonium tetrafluoroborate.

Safety and Handling

Trustworthiness in laboratory practice begins with safety. Di-tert-butyl(methyl)phosphonium tetrafluoroborate is classified as a hazardous substance and requires careful handling.

-

Hazards: The compound is known to cause severe skin burns and serious eye damage (GHS Hazard H314).[1][4][7] It is also harmful if swallowed (H302).[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or chemical goggles.[4] A face shield may be appropriate when handling larger quantities.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] It is recommended to store under an inert atmosphere as it is air-sensitive, though the salt form is significantly more stable than the free phosphine.[4]

Part 3: Mechanism of Action in Catalysis

A key advantage of phosphonium salts is their role as stable, solid precursors to the active, yet often air-sensitive, phosphine ligands.[6] The catalytic cycle does not involve the phosphonium salt directly. Instead, the active di-tert-butyl(methyl)phosphine ligand is generated in situ through deprotonation by a base present in the reaction mixture.

The Activation Process:

-

Pre-catalyst Stability: Di-tert-butyl(methyl)phosphonium tetrafluoroborate is weighed and added to the reaction vessel in the presence of air.

-

In Situ Deprotonation: A base, such as sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), which is required for the cross-coupling reaction itself, deprotonates the phosphonium salt.

-

Ligand Formation: This acid-base reaction releases the free di-tert-butyl(methyl)phosphine ligand into the reaction medium.

-

Catalyst Activation: The newly formed free phosphine coordinates to the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) to form the active Pd(0) catalyst, which then enters the catalytic cycle.

This in situ generation is highly efficient and circumvents the need to handle the pyrophoric or air-sensitive free phosphine directly, representing a self-validating system that enhances experimental reproducibility and safety.

Caption: In situ generation of the active phosphine ligand from its stable phosphonium salt precursor.

Part 4: Key Applications in Cross-Coupling Reactions

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is suitable as a ligand precursor for a wide array of palladium-catalyzed cross-coupling reactions. Its steric bulk facilitates the often rate-limiting reductive elimination step, making it particularly effective for constructing sterically hindered bonds.

Commonly Used Reactions:

-

Suzuki-Miyaura Coupling (Aryl-Aryl, Aryl-Vinyl)

-

Buchwald-Hartwig Amination (Aryl-Nitrogen bond formation)

-

Heck Reaction (Alkene Arylation)

-

Sonogashira Coupling (Aryl-Alkyne)

-

Stille Coupling (Aryl-Organotin)

-

Negishi Coupling (Aryl-Organozinc)

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid, a cornerstone transformation in pharmaceutical synthesis.

Causality and Role of Reagents:

-

Palladium Source (Pd(OAc)₂): A common, stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.

-

Ligand Precursor: Di-tert-butyl(methyl)phosphonium tetrafluoroborate provides the bulky phosphine ligand necessary for an efficient catalytic cycle.

-

Base (K₃PO₄): The base is crucial for activating the boronic acid (forming a boronate complex) and for the in situ generation of the free phosphine ligand from the phosphonium salt.

-

Solvent (Toluene/Water): A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.

Step-by-Step Protocol:

-

Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

-

Catalyst Loading: In the open air, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and Di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.04 mmol, 4 mol%).

-

Solvent Addition: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Add degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-24 hours, monitored by TLC or GC/MS).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 5: Relevance in Drug Discovery and Development

The ability to efficiently construct complex molecules is the engine of drug discovery. Cross-coupling reactions catalyzed by palladium complexes with bulky phosphine ligands are indispensable in this field. They are routinely used to synthesize libraries of compounds for screening and to develop scalable routes for active pharmaceutical ingredients (APIs).

A specific application of Di-tert-butyl(methyl)phosphonium tetrafluoroborate is in the synthesis of precursors for nantenine analogs.[9] These molecules have shown an affinity for the 5-HT₂B receptor, a target of interest for various therapeutic areas. This example underscores the direct impact of this catalyst system on the development of biologically active molecules, bridging the gap between fundamental organic chemistry and medicinal chemistry.

Conclusion

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is more than just a chemical on a shelf; it is a solution to a common problem. By providing a stable, easy-to-handle source of the highly active di-tert-butyl(methyl)phosphine ligand, it enhances the reliability, safety, and efficiency of some of the most powerful transformations in the synthetic chemist's toolkit. Its robust performance in a multitude of cross-coupling reactions makes it a valuable asset for researchers and drug development professionals aiming to construct the complex molecules that will define the next generation of therapeutics.

References

-

PubChem. (n.d.). Di-tert-butyl(methyl)phosphonium tetrafluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Di-tert-butyl(methyl)phosphonium tetrafluoroborate, 97%. Retrieved from [Link]

-

PubChem. (n.d.). Tri-tert-butylphosphine tetrafluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Di-tert-butyl(methyl)phosphonium tetrafluoroborate | C9H22BF4P | CID 11413958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | 479094-62-7 | TCI AMERICA [tcichemicals.com]

- 5. Tri-tert-butylphosphine tetrafluoroborate: Applications in Synthesis of Multisubstituted Indoles and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 6. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

Di-tert-butyl(methyl)phosphonium tetrafluoroborate stability and reactivity

An In-Depth Technical Guide to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate: Stability, Reactivity, and Application

Introduction

In the landscape of modern synthetic organic chemistry, the development of robust and efficient catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of this field, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The efficacy of these transformations is often dictated by the choice of ligand coordinated to the palladium center. Di-tert-butyl(methyl)phosphonium tetrafluoroborate has garnered significant attention as a highly effective and versatile phosphine ligand precursor. Its air-stability, coupled with the potent catalytic activity of its corresponding free phosphine, makes it a valuable tool for researchers, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the stability, reactivity, and practical applications of this important reagent.

Physicochemical Properties

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a white to off-white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₂BF₄P | [2] |

| Molecular Weight | 248.05 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | >230 °C (literature) | [2][3] |

| pH | 1.79 (1% in solution) | [2][3] |

| CAS Number | 870777-30-3, 479094-62-7 | [2] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons attached to the phosphorus atom, with a coupling constant (JP-H) characteristic of one-bond phosphorus-hydrogen coupling. The tert-butyl protons would appear as a doublet further upfield. The chemical shifts will be influenced by the solvent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl and tert-butyl carbons, both showing coupling to the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum is anticipated to exhibit a single, sharp signal. For analogous tri-tert-butylphosphonium tetrafluoroborates, this signal appears around δ 49 ppm.[4] The exact chemical shift provides a clear indication of the phosphorus atom's chemical environment.

Stability and Handling

Thermal Stability

Di-tert-butyl(methyl)phosphonium tetrafluoroborate exhibits high thermal stability, as evidenced by its high melting point of over 230°C.[2][3] While a specific thermogravimetric analysis (TGA) for this compound is not available in the reviewed literature, analogous phosphonium tetrafluoroborates demonstrate decomposition temperatures well above 300°C.[5][6] This robustness is attributed to the strong covalent phosphorus-carbon bonds and the inherent stability of the tetrafluoroborate anion.

Chemical Stability and Incompatibilities

In its solid form, di-tert-butyl(methyl)phosphonium tetrafluoroborate is an air-stable compound, which is a significant advantage over many air-sensitive phosphine ligands.[6] This allows for easier handling and storage under normal laboratory conditions. It should be stored in an inert atmosphere at room temperature.[1]

However, it is crucial to understand its reactivity profile:

-

Bases: The phosphonium salt is deprotonated by strong bases to generate the free di-tert-butyl(methyl)phosphine. This is the key reaction for its use in catalysis, where the free phosphine is the active ligand.

-

Acids: It is generally stable in neutral to mildly acidic conditions. The pH of a 1% solution is 1.79.[2][3]

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided, as they can oxidize the phosphonium cation.

Handling and Safety

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is classified as a corrosive substance.[7] It can cause severe skin burns and eye damage.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Reactivity and Mechanistic Insights

The primary role of di-tert-butyl(methyl)phosphonium tetrafluoroborate in organic synthesis is as a precursor to the active di-tert-butyl(methyl)phosphine ligand. The steric and electronic properties of this phosphine are central to its effectiveness in catalysis.

In-Situ Generation of the Active Ligand

In a typical catalytic reaction, a stoichiometric amount of a base (e.g., sodium tert-butoxide, potassium phosphate) is added to the reaction mixture. This base deprotonates the phosphonium salt to generate the free phosphine in situ. This free phosphine then coordinates to the palladium precursor to form the active catalytic species.

Caption: In-situ generation of the active phosphine ligand.

The Role of Steric Bulk and Electron-Donating Properties in Catalysis

The two bulky tert-butyl groups and the electron-donating methyl group on the phosphorus atom impart crucial properties to the ligand that enhance the efficiency of palladium-catalyzed cross-coupling reactions.

-

Steric Hindrance: The large steric bulk of the tert-butyl groups promotes the formation of monoligated palladium(0) species, which are highly reactive. This steric strain also facilitates the reductive elimination step, which is the final product-forming step in the catalytic cycle.

-

Electron-Rich Nature: The alkyl groups are strong electron donors, which increases the electron density on the phosphorus atom and, subsequently, on the palladium center. This electron-richness promotes the oxidative addition of the aryl halide to the palladium(0) complex, which is often the rate-determining step of the catalytic cycle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Applications in Catalysis: Experimental Protocols

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a versatile ligand precursor for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, Sonogashira, and Stille couplings.[8] Below are representative, detailed protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, adapted from literature procedures using the closely related and highly effective tri-tert-butylphosphonium tetrafluoroborate.

Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide with an amine.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven- or flame-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd).

-

Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.02 mmol, 2 mol%), the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq.), and the anhydrous solvent (e.g., toluene or dioxane, 5 mL).

-

Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.

Suzuki-Miyaura Coupling

This protocol outlines the coupling of an aryl halide with a boronic acid or its ester derivative.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: In a dry reaction vessel with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 eq.), the boronic acid or boronate ester (1.1-1.5 mmol, 1.1-1.5 eq.), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq.), and the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol% Pd).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Under a positive pressure of inert gas, add di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.02 mmol, 2 mol%) and the solvent system (e.g., a mixture of toluene and water, or dioxane).

-

Reaction: Heat the mixture in a preheated oil bath (typically 60-100 °C) with vigorous stirring for the necessary duration (typically 1-18 hours).

-

Monitoring: Follow the reaction's progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent and water.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (3 x 15 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude biaryl product by flash chromatography or recrystallization.

Synthesis

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is synthesized in a two-step process: first, the preparation of di-tert-butyl(methyl)phosphine, followed by its quaternization.

Step 1: Synthesis of Di-tert-butyl(methyl)phosphine

The synthesis of the precursor phosphine can be achieved through various methods, a common one being the reaction of a Grignard reagent with a chlorophosphine.

-

Preparation of Methylphosphonous Dichloride: This can be prepared from the reaction of phosphorus trichloride with a methylating agent.

-

Grignard Reaction: React methylphosphonous dichloride with two equivalents of tert-butylmagnesium chloride in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere. The reaction is typically performed at low temperatures and then allowed to warm to room temperature.

-

Work-up and Purification: After the reaction is complete, it is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, dried, and the solvent is removed. The crude di-tert-butyl(methyl)phosphine is then purified by distillation under reduced pressure.

Step 2: Quaternization to the Phosphonium Salt

-

Reaction with an Alkylating Agent: The di-tert-butyl(methyl)phosphine is reacted with a suitable methylating agent.

-

Protonation and Anion Exchange: A more common and direct route to the tetrafluoroborate salt involves the protonation of the phosphine with tetrafluoroboric acid (HBF₄). The phosphine is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of HBF₄ is added. The phosphonium tetrafluoroborate salt typically precipitates from the solution and can be collected by filtration, washed with a non-polar solvent, and dried.

Conclusion

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a highly valuable and practical reagent in the field of synthetic organic chemistry. Its air-stability simplifies handling and storage, while its in-situ conversion to the sterically bulky and electron-rich di-tert-butyl(methyl)phosphine provides a highly active ligand for a broad array of palladium-catalyzed cross-coupling reactions. The unique structural features of the phosphine ligand are key to its ability to promote efficient catalysis, even with challenging substrates. This guide has provided a detailed overview of its properties, stability, reactivity, and applications, offering researchers and drug development professionals the necessary insights to effectively utilize this powerful synthetic tool.

References

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. ResearchGate. [Link]

-

Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]. ResearchGate. [Link]

-

Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

-

The di-tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. ChemRxiv. [Link]

-

The synthesis of deuteriated tri‐tert‐butyl phosphine. National Institutes of Health. [Link]

-

Thermogravimetric analysis (TG) of phosphonium based ionicliquids. ResearchGate. [Link]

-

Di-tert-butyl(methyl)phosphonium tetrafluoroborate, 97%. Scientific Laboratory Supplies. [Link]

-

The organophosphorus synthesis triangle: introducing methods for the missing quaternization and de-quaternization routes. RSC Publishing. [Link]

-

Di-tert-butyl(methyl)phosphonium tetrafluoroborate. PubChem. [Link]

-

Trioxatrianguleniums (TOTA+) as a Robust Carbon-based Lewis Acid in Frustrated Lewis Pair Chemistry - Supporting Information. University of Oregon. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Di-tert-butyl(methyl)phosphonium Tetrafluoroborate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of di-tert-butyl(methyl)phosphonium tetrafluoroborate, a versatile phosphonium salt utilized in various chemical transformations. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering both inferred knowledge and detailed protocols for empirical determination.

Introduction to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate

Di-tert-butyl(methyl)phosphonium tetrafluoroborate, with the chemical formula C₉H₂₂BF₄P, is a white to off-white solid crystalline powder.[1][2] It belongs to the class of phosphonium salts, which are a subset of ionic liquids known for their unique properties, including low vapor pressure, high thermal stability, and tunable solubility.[3] This compound has a molecular weight of 248.05 g/mol and a melting point greater than 230 °C.[4][5] Its structure consists of a bulky di-tert-butyl(methyl)phosphonium cation and a tetrafluoroborate anion.[5]

This phosphonium salt is particularly noted for its application as a ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[6] It is also used in the preparation of precursors for pharmacologically active molecules.[6] Understanding its solubility in different organic solvents is paramount for its effective use in these synthetic applications, as it directly impacts reaction kinetics, product purity, and process scalability.

Understanding the Solubility of Phosphonium Salts

The solubility of ionic liquids like di-tert-butyl(methyl)phosphonium tetrafluoroborate is governed by the principle of "like dissolves like." The overall polarity of the phosphonium salt, which is a result of the interplay between the cation and the anion, dictates its miscibility with various organic solvents.

-

Cation Structure: The large, sterically hindered di-tert-butyl groups and the methyl group on the phosphorus atom contribute to the lipophilic character of the cation.

-

Anion Structure: The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which influences the ion-pairing and solvation energetics.[7]

Generally, phosphonium salts with bulky, nonpolar alkyl groups on the cation tend to exhibit better solubility in less polar organic solvents. The choice of the anion also plays a crucial role; for instance, salts with halide anions can engage in hydrogen bonding, which affects their interaction with protic solvents, whereas the tetrafluoroborate anion interacts primarily through non-covalent Coulomb forces.[7]

Inferred Solubility Profile

-

Soluble in polar aprotic solvents like methylene chloride and chloroform.[8][9]

-

Slightly soluble in moderately polar solvents such as tetrahydrofuran (THF).[8][9]

-

Insoluble in nonpolar solvents like hexane and toluene, as well as in water.[8][9]

Based on these observations, it is reasonable to hypothesize that di-tert-butyl(methyl)phosphonium tetrafluoroborate will exhibit a similar solubility profile. The presence of a methyl group instead of a third tert-butyl group might slightly increase its affinity for more polar solvents, but the overall trend is expected to be consistent.

Table 1: Postulated Qualitative Solubility of Di-tert-butyl(methyl)phosphonium Tetrafluoroborate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane, Chloroform, Acetonitrile | Soluble | The polarity of these solvents is sufficient to solvate the phosphonium and tetrafluoroborate ions effectively. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The bulky tert-butyl groups may hinder effective solvation by these smaller, hydrogen-bonding solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Slightly Soluble | Moderate polarity allows for some interaction, but likely not to the extent of more polar aprotic solvents. |

| Esters | Ethyl acetate | Slightly Soluble | Similar to ethers, the moderate polarity may lead to limited solubility. |

| Aromatic | Toluene, Benzene | Insoluble | The nonpolar nature of these solvents is unlikely to overcome the lattice energy of the ionic salt. |

| Aliphatic | Hexane, Heptane | Insoluble | As highly nonpolar solvents, they are poor solvents for ionic compounds. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the bulky alkyl groups on the cation is expected to lead to poor water solubility.[8][9] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of di-tert-butyl(methyl)phosphonium tetrafluoroborate, empirical determination is essential. Below are detailed, step-by-step methodologies for two common and reliable techniques: the gravimetric method and the UV-Vis spectroscopic method.

This classic method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[10][11][12][13]

Materials:

-

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

-

Selected organic solvent

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Syringe with a chemically inert filter (e.g., PTFE, 0.22 µm)

-

Pre-weighed evaporation dish or watch glass

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of di-tert-butyl(methyl)phosphonium tetrafluoroborate to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the same constant temperature for at least one hour to let the excess solid settle.

-

For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter. This step is critical to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute: